2-Bromo-2-propen-1-ol acetate
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Overview
Description
2-Bromo-2-propen-1-ol acetate is an organic compound that belongs to the class of bromohydrins. These are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups . The compound has the molecular formula C(_3)H(_5)BrO and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2-Bromo-2-propen-1-ol acetate can be achieved through several methods. One common synthetic route involves the reaction of propargyl alcohol with hydrobromic acid to form 2-Bromo-2-propen-1-ol, which is then acetylated using acetic anhydride to yield the acetate derivative . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-2-propen-1-ol acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromo-2-propen-1-ol acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-2-propen-1-ol acetate exerts its effects involves the interaction with molecular targets such as enzymes. For example, it can act as a substrate for haloalkane dehalogenase, leading to the hydrolytic cleavage of the carbon-halogen bond and the formation of corresponding alcohols, halide ions, and protons . This reaction pathway is crucial for its biological and chemical activities.
Comparison with Similar Compounds
2-Bromo-2-propen-1-ol acetate can be compared with other similar compounds such as:
1-Bromo-2-propanol:
2-Bromoallyl alcohol: This compound is closely related but lacks the acetate group, leading to different reactivity and applications.
Properties
IUPAC Name |
2-bromoprop-2-enyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-4(6)3-8-5(2)7/h1,3H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSVKNXSXPGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213621 |
Source
|
Record name | 2-Propen-1-ol, 2-bromo-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63915-88-8 |
Source
|
Record name | 2-Propen-1-ol, 2-bromo-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063915888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-ol, 2-bromo-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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